6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked via a piperazine moiety to a pyrimidine ring substituted with a difluoromethyl (CF₂H) group at position 6 and a methyl group at position 2. Its molecular weight is approximately 409.45 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6/c1-11-21-13(16(17)18)8-15(22-11)24-6-4-23(5-7-24)14-3-2-12(9-19)10-20-14/h2-3,8,10,16H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYQKQKDLLCUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of the compound includes:
- Pyridine core : A six-membered aromatic ring containing nitrogen.
- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.
- Difluoromethyl group : Enhances lipophilicity and may influence biological interactions.
- Carbonitrile group : Contributes to the compound's reactivity and potential biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For instance, preliminary studies suggest it interacts with specific targets involved in disease pathways, potentially modulating their activities.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Tyrosinase | 0.18 | Competitive inhibitor |
| Other Enzymes | TBD | TBD |
Receptor Interaction
The compound may act as a selective antagonist or agonist at certain receptors, influencing cellular signaling pathways. This property is critical for developing drugs targeting neurological or psychiatric disorders.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimelanogenic Activity :
-
Kinetic Studies :
- Kinetic analyses revealed that the compound acts as a competitive inhibitor against tyrosinase, with detailed studies indicating its binding affinity and inhibition constants . The kinetic parameters were assessed using Lineweaver-Burk plots, confirming its potential as a lead compound in developing skin-lightening agents.
-
Therapeutic Applications :
- The compound is being investigated for its potential applications in treating various conditions, including cancer and infectious diseases, due to its ability to modulate enzyme activities and receptor interactions.
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The difluoromethyl and methylpyrimidine groups enhance binding affinity to target proteins, influencing their activity.
- Signal Transduction Modulation : By interacting with specific receptors, the compound can alter downstream signaling pathways critical for cellular function.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations among analogs:
Physicochemical Properties
- Solubility : Morpholine () and hydroxyethyl () substituents increase hydrophilicity, whereas pyrrolidine () and difluoromethyl enhance lipophilicity.
- Metabolic Stability : Fluorinated groups (CF₂H, CF₃) resist oxidative metabolism compared to methyl or phenyl groups .
- Crystallinity : Analogs like M794 () form stable crystals via X-ray diffraction, suggesting the target compound may also exhibit favorable crystallinity for formulation .
Preparation Methods
Preparation of 6-(Difluoromethyl)-2-methylpyrimidin-4-ol
The pyrimidine core is synthesized via a condensation reaction between ethyl 3-(difluoromethyl)-3-oxopropanoate and methylguanidine hydrochloride. Optimal conditions involve:
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Solvent : Ethanol/water (4:1 v/v)
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Temperature : 80°C for 6 hours
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Yield : 68–72%
Nuclear Magnetic Resonance (NMR) analysis confirms the structure:
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(400 MHz, DMSO-): δ 2.45 (s, 3H, CH), 6.15 (t, , 1H, CHF), 8.22 (s, 1H, pyrimidine-H).
Chlorination to 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
Phosphorus oxychloride (POCl) in dimethylformamide (DMF) at 110°C for 3 hours achieves quantitative conversion. The product is isolated via vacuum distillation (bp 92–94°C at 0.5 mmHg).
Piperazine Functionalization
Nucleophilic Aromatic Substitution (SN_NNAr)
The pyrimidine chloride reacts with piperazine in tetrahydrofuran (THF) under reflux:
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Molar ratio : 1:1.2 (pyrimidine:piperazine)
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Catalyst : Triethylamine (10 mol%)
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Time : 12 hours
Side products include bis-alkylated piperazine (≤8%), minimized by controlled stoichiometry.
Pyridine-3-carbonitrile Coupling
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling links the piperazine intermediate to 6-chloropyridine-3-carbonitrile:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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High-Resolution Mass Spectrometry (HRMS) : [M+H] calc. 358.1421, found 358.1424.
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Infrared (IR) Spectroscopy : 2230 cm (C≡N stretch), 1605 cm (C=N pyrimidine).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Traditional SAr | 78 | 98 | 24 | 120 |
| Microwave | 82 | 99 | 0.5 | 150 |
| One-pot cascade | 65 | 95 | 8 | 90 |
Microwave-assisted synthesis offers the best balance of efficiency and yield, albeit at higher operational costs.
Scale-Up Considerations
Industrial production faces challenges:
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Exothermic reactions : Requires jacketed reactors with precise temperature control during chlorination.
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Palladium removal : Activated charcoal treatment reduces residual metal content to <10 ppm.
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Crystallization optimization : Ethanol/water (1:1) yields needle-like crystals suitable for X-ray diffraction .
Q & A
Q. What are the key synthetic routes for 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrimidine derivatives and piperazine-containing intermediates. For example, analogous compounds (e.g., 3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine) are synthesized via multi-step protocols, including bromination of precursor molecules followed by coupling with piperazine under controlled conditions . Key parameters for optimization include:
- Temperature : 60–80°C for efficient coupling.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Use of Pd-based catalysts for cross-coupling steps .
Purity is monitored via HPLC (≥95% purity threshold) and NMR to confirm structural integrity .
Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion matching theoretical mass).
- X-ray Crystallography : Resolves ambiguous regiochemistry in pyrimidine-piperazine linkages, as demonstrated in structurally similar compounds like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation). For example:
- Enzyme Inhibition Assays : Measure IC values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1 nM–10 µM range) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Replace difluoromethyl with trifluoromethyl or chloro groups to assess halogen effects on target binding .
- Piperazine Substitutions : Introduce ethyl or phenyl groups to the piperazine ring to evaluate steric and electronic impacts (see analog 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine) .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity trends .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolic Stability Testing : Assess if discrepancies arise from compound degradation in cell-based vs. cell-free systems (e.g., liver microsome stability assays) .
- Statistical Rigor : Apply ANOVA to identify significant outliers and replicate experiments with larger sample sizes (n ≥ 3) .
Q. How are computational methods integrated to predict off-target interactions and toxicity?
- Methodological Answer :
- Off-Target Screening : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential secondary targets .
- Toxicity Profiling : Apply ADMET predictors (e.g., ADMETlab 2.0) to estimate hepatotoxicity, hERG inhibition, and CYP450 interactions .
- Validation : Compare computational predictions with experimental data from panel-based assays (e.g., Eurofins SafetyScreen44) .
Key Considerations for Researchers
- Synthetic Challenges : Steric hindrance at the piperazine-pyrimidine junction may require iterative optimization of coupling reagents (e.g., switch from HATU to EDCI) .
- Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .
- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to improve community knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
